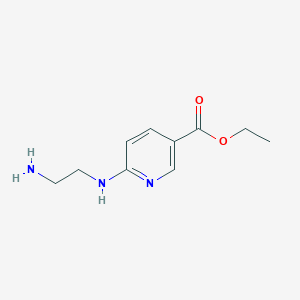![molecular formula C15H24ClN B6612449 rac-4-[(1s,4r)-4-propylcyclohexyl]anilinehydrochloride,trans CAS No. 81004-95-7](/img/structure/B6612449.png)
rac-4-[(1s,4r)-4-propylcyclohexyl]anilinehydrochloride,trans
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
rac-4-[(1s,4r)-4-propylcyclohexyl]anilinehydrochloride,trans is a chemical compound with the molecular formula C15H24ClN and a molecular weight of 253.8108 g/mol . This compound is known for its unique structural properties, which include a cyclohexyl ring substituted with a propyl group and an aniline moiety. It is commonly used in various scientific research applications due to its distinct chemical characteristics.
Méthodes De Préparation
The synthesis of rac-4-[(1s,4r)-4-propylcyclohexyl]anilinehydrochloride,trans involves several steps. One common synthetic route includes the following steps:
Formation of the cyclohexyl ring: The cyclohexyl ring is synthesized through a series of cyclization reactions.
Introduction of the propyl group: The propyl group is introduced via alkylation reactions.
Attachment of the aniline moiety: The aniline moiety is attached through nucleophilic substitution reactions.
Formation of the hydrochloride salt: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial production methods often involve optimizing these steps to achieve higher yields and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to ensure the desired product is obtained.
Analyse Des Réactions Chimiques
rac-4-[(1s,4r)-4-propylcyclohexyl]anilinehydrochloride,trans undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the aniline moiety can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
rac-4-[(1s,4r)-4-propylcyclohexyl]anilinehydrochloride,trans has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating certain diseases.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of rac-4-[(1s,4r)-4-propylcyclohexyl]anilinehydrochloride,trans involves its interaction with specific molecular targets and pathways. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparaison Avec Des Composés Similaires
rac-4-[(1s,4r)-4-propylcyclohexyl]anilinehydrochloride,trans can be compared with other similar compounds, such as:
rac-1-[(1s,4r)-4-propylcyclohexyl]methanamine hydrochloride,trans: This compound has a similar cyclohexyl ring structure but differs in the functional group attached to the ring.
4-propylcyclohexylamine: This compound lacks the aniline moiety and has different chemical properties and applications.
The uniqueness of this compound lies in its specific structural features and the resulting chemical and biological properties, making it valuable for various research and industrial applications.
Propriétés
IUPAC Name |
4-(4-propylcyclohexyl)aniline;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N.ClH/c1-2-3-12-4-6-13(7-5-12)14-8-10-15(16)11-9-14;/h8-13H,2-7,16H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHICTYFNSFAMDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CCC(CC1)C2=CC=C(C=C2)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.81 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-[2-hydroxy-4-(methoxymethoxy)-3-methylphenyl]ethan-1-one](/img/structure/B6612389.png)
![1-[2-(Allylamino)-4-methyl-1,3-thiazol-5-yl]ethanone](/img/structure/B6612397.png)





![6-methyl-6-azabicyclo[3.1.0]hexane](/img/structure/B6612439.png)






